Delta2-Cefditoren Pivoxil

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

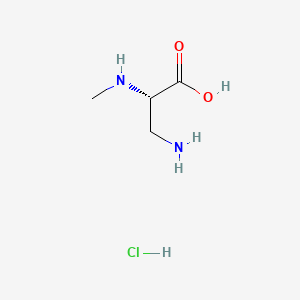

Delta2-Cefditoren Pivoxil is a broad-spectrum, third-generation, oral cephalosporin antibacterial with enhanced stability against many common β-lactamases . It is used in the treatment of infections caused by bacteria, including some throat and lung infections, bronchitis, tonsillitis, and some skin infections .

Synthesis Analysis

The synthesis process for the cefditoren pivoxil intermediate has the advantages of simplicity in operation, no pollution, and high yield .

Molecular Structure Analysis

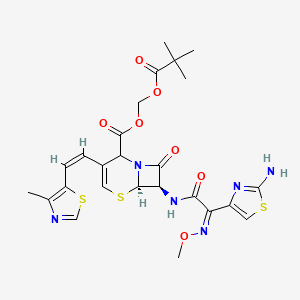

The molecular formula of this compound is C25H28N6O7S3, with an average mass of 620.721 Da and a monoisotopic mass of 620.118164 Da .

Chemical Reactions Analysis

Method-B (MBTH) is based on oxidation followed by coupling reaction of cefditoren pivoxil with 3- methyl-2-benzothiazolinone hydrazone (MBTH) in the presence of ferric chloride to form a purple-colored chromogen .

Physical And Chemical Properties Analysis

Cefditoren pivoxil has a molecular formula of CHNOS, an average mass of 620.721 Da, and a monoisotopic mass of 620.118164 Da . It also has a density of 1.6±0.1 g/cm3 .

Scientific Research Applications

Antimicrobial Activity and Treatment Applications

Cefditoren pivoxil, a third-generation oral cephalosporin, demonstrates a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative pathogens, including resistance to many common beta-lactamases. Its efficacy extends to treating respiratory tract infections and skin infections, showing particular effectiveness against Streptococcus pneumoniae, Haemophilus influenzae, and Staphylococcus aureus among others. Clinical trials have validated its use for acute exacerbations of chronic bronchitis, community-acquired pneumonia, and uncomplicated skin and skin structure infections, reflecting its role in managing bacterial infections where resistance is a concern (Wellington & Curran, 2004).

Pharmacokinetics and Stability

Research into the hydrolytic stability of cefditoren pivoxil under various conditions has provided insight into its degradation pathways, reinforcing the importance of its proper storage and handling to maintain efficacy. The study of its degradation under acidic, alkaline, and neutral conditions, while noting stability under photolytic and thermal stress, supports its robustness as a pharmaceutical compound, with implications for its manufacturing and shelf-life considerations (Gawande et al., 2015).

Molecular and Crystallographic Insights

The determination of cefditoren's crystal structure complexed with Streptococcus pneumoniae penicillin-binding protein offers a molecular basis for its high antimicrobial activity. Understanding the binding interactions and conformational changes induced upon complex formation elucidates the mechanisms underlying its potency against resistant strains of bacteria, providing a pathway for the development of new antibiotics with enhanced activity (Yamada et al., 2007).

Surface Energetics and Formulation Considerations

Investigations into the surface energetics of cefditoren pivoxil have revealed the impact of processing-induced disorder on its physical properties. Such research is crucial for pharmaceutical formulation, as changes in surface energy and crystallinity can affect drug solubility, absorption, and overall bioavailability. The findings highlight the importance of processing methods in the development of drug formulations and their performance (Ohta & Buckton, 2004).

Analytical Methodologies

Advancements in analytical techniques for assessing cefditoren pivoxil's purity and stability, such as HPLC methods for isomerisation studies and LC-MS for the identification of degradation products, have been instrumental in ensuring the quality and safety of this drug. These methodologies facilitate the rigorous quality control necessary for pharmaceuticals, ensuring that cefditoren pivoxil meets therapeutic standards throughout its lifecycle (Albishri, 2012).

Mechanism of Action

Target of Action

Delta2-Cefditoren Pivoxil, also known as Cefditoren, is a broad-spectrum third-generation cephalosporin antibiotic . Its primary targets are the penicillin-binding proteins (PBPs) present in the bacterial cell wall . These proteins play a crucial role in the synthesis of peptidoglycan, a key component of the bacterial cell wall.

Mode of Action

Cefditoren pivoxil is a prodrug that is hydrolyzed by esterases during absorption, and the drug is distributed in the circulating blood as active cefditoren . The bactericidal activity of cefditoren results from the inhibition of cell wall synthesis via its affinity for PBPs . It is stable in the presence of a variety of β-lactamases, including penicillinases and some cephalosporinases .

Pharmacokinetics

Cefditoren pivoxil is an orally absorbed prodrug that is rapidly hydrolyzed by intestinal esterases to the microbiologically active cephalosporin cefditoren . This formulation as a pivoxil ester enhances its oral bioavailability . The drug is distributed in the circulating blood as active cefditoren .

Result of Action

Cefditoren has a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including common respiratory and skin pathogens . It is typically used to treat bacterial infections of the skin and respiratory tract . It has shown excellent in vitro activity against the Gram-positive pathogens penicillin-susceptible and -intermediate Streptococcus pneumoniae, S. pyogenes, and methicillin-susceptible Staphylococcus aureus .

Action Environment

The efficacy of Cefditoren pivoxil can be influenced by various environmental factors such as the presence of β-lactamases and the susceptibility of the bacterial strain. It is stable to hydrolysis by many of the common plasmid-mediated β-lactamases, but is susceptible to hydrolysis by a number of plasmid-mediated extended-spectrum β-lactamases . The MIC (Minimum Inhibitory Concentration) values of the bacterial strains also play a significant role in determining the efficacy of the drug .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N6O7S3/c1-12-15(41-10-27-12)7-6-13-8-39-21-17(29-19(32)16(30-36-5)14-9-40-24(26)28-14)20(33)31(21)18(13)22(34)37-11-38-23(35)25(2,3)4/h6-10,17-18,21H,11H2,1-5H3,(H2,26,28)(H,29,32)/b7-6-,30-16-/t17-,18?,21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVQSNEJXCGJZHO-RLZYKBGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C=CC2=CSC3C(C(=O)N3C2C(=O)OCOC(=O)C(C)(C)C)NC(=O)C(=NOC)C4=CSC(=N4)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)/C=C\C2=CS[C@@H]3[C@@H](C(=O)N3C2C(=O)OCOC(=O)C(C)(C)C)NC(=O)/C(=N\OC)/C4=CSC(=N4)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N6O7S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

620.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2RS)-2-[3-(2,4-Dimethylbenzoyl)phenyl]propanoic Acid](/img/structure/B584456.png)

![5-ethoxy-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B584460.png)

![4-[3-[2-(Dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)indol-1-yl]-4-[3-[2-(dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)-1H-indol-2-yl]-N,N-dimethylbutan-1-amine](/img/structure/B584462.png)